2-(5-Bromopentyl)tetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(5-bromopentyl)oxolane |
InChI |
InChI=1S/C9H17BrO/c10-7-3-1-2-5-9-6-4-8-11-9/h9H,1-8H2 |
InChI Key |
SQQSDJQBRWFOME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCCBr |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2 5 Bromopentyl Tetrahydrofuran
Reactivity at the Bromine Atom
The bromine atom in 2-(5-bromopentyl)tetrahydrofuran is attached to a primary carbon, making it susceptible to reactions typical of primary alkyl halides. These reactions are predominantly nucleophilic substitutions and eliminations.
Nucleophilic substitution reactions involve the replacement of the bromine atom (the leaving group) by a nucleophile. masterorganicchemistry.com The primary nature of the carbon-bromine bond in this compound strongly favors the SN2 pathway over the SN1 pathway.
The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. masterorganicchemistry.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com Steric hindrance is a major factor influencing the rate of SN2 reactions; less hindered substrates react faster. masterorganicchemistry.com Given that the bromine is on a primary carbon, steric hindrance is minimized, facilitating the SN2 pathway.
The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism, in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored for tertiary alkyl halides due to the increased stability of the resulting tertiary carbocations. masterorganicchemistry.com A primary carbocation, which would be formed from this compound, is highly unstable, making the SN1 pathway energetically unfavorable under most conditions.
Nitrogen-containing compounds are effective nucleophiles that can react with this compound.
Amines: Primary and secondary amines react with this compound to form secondary and tertiary amines, respectively. For instance, the reaction with a primary aromatic amine in the presence of a palladium catalyst can lead to the formation of N-substituted 4-amino-1-butanols, although this involves a more complex mechanism including the ring-opening of the tetrahydrofuran (B95107) moiety. nih.gov A simpler SN2 reaction would involve the direct displacement of the bromide by the amine.
Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile and readily displaces the bromide from this compound via an SN2 reaction to form an alkyl azide. This reaction is a key step in various synthetic pathways.
A study on the palladium-mediated synthesis of 4-N-arylamino-1-butanols from amines and tetrahydrofuran provides insights into the reactivity of amines with THF derivatives, although the starting material is not this compound. nih.gov
| Nucleophile | Product Type | Reaction Conditions |
| Primary Amine (e.g., Aniline) | Secondary Amine | Typically requires heat or a catalyst. nih.gov |
| Azide (e.g., Sodium Azide) | Alkyl Azide | Generally proceeds readily in a suitable solvent. |
Table 1: Examples of Reactions with Nitrogen-Containing Nucleophiles
Sulfur-containing nucleophiles are generally more reactive than their oxygen counterparts in SN2 reactions. libretexts.org
Thiols: In the presence of a base, thiols are converted to their conjugate bases, thiolates (RS⁻), which are excellent nucleophiles. libretexts.org Thiolates react efficiently with this compound to form thioethers (sulfides) through an SN2 mechanism. msu.edu The high nucleophilicity of sulfur compounds makes these reactions synthetically useful. msu.edu
| Nucleophile | Product Type |
| Thiolate (RS⁻) | Thioether (Sulfide) |
Table 2: Example of Reaction with a Sulfur-Containing Nucleophile
Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds.
Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that reacts with primary alkyl halides like this compound to form nitriles. This reaction proceeds via the SN2 pathway and is a common method for extending a carbon chain by one carbon atom.
| Nucleophile | Product Type |
| Cyanide (CN⁻) | Nitrile |
Table 3: Example of Reaction with a Carbon-Based Nucleophile
When this compound is treated with a strong, bulky base, an elimination reaction can occur, leading to the formation of an alkene. pressbooks.pub This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. pressbooks.pub The most common mechanism for this reaction with a primary alkyl halide is the E2 (Elimination, Bimolecular) mechanism. The E2 reaction is a concerted process where the base removes a proton, and the bromide ion leaves simultaneously, forming a double bond. The use of a sterically hindered base, such as potassium tert-butoxide, favors elimination over substitution.
This compound can be used to prepare organometallic reagents. A common example is the formation of a Grignard reagent by reacting the alkyl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) itself. The resulting organomagnesium compound, 2-(5-magnesiobromopentyl)tetrahydrofuran, is a powerful nucleophile and base. It can be used in a wide range of synthetic applications, such as reactions with carbonyl compounds to form alcohols.
The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent has been shown to be advantageous in some organometallic reactions due to its higher stability compared to THF, especially with highly basic organometallic reagents. nih.gov This suggests that the tetrahydrofuran ring in the substrate itself might influence the stability and reactivity of the formed organometallic species.
Organometallic Reactions
Grignard Reagent Formation
The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, leads to the formation of the corresponding Grignard reagent, (5-(tetrahydrofuran-2-yl)pentyl)magnesium bromide. leah4sci.comresearchgate.net This organometallic compound is a powerful nucleophile and a strong base. masterorganicchemistry.com The formation process involves the insertion of a magnesium atom into the carbon-bromine bond. leah4sci.com The mechanism is complex and thought to involve radical intermediates at the surface of the magnesium metal. leah4sci.comalfredstate.edu The ether solvent is crucial as it stabilizes the Grignard reagent and is aprotic, preventing premature quenching of the highly reactive organometallic species. leah4sci.comyoutube.com
The general reactivity of alkyl halides towards magnesium to form Grignard reagents follows the order: I > Br > Cl > F. researchgate.net For the alkyl group, the ease of formation is generally primary > secondary > tertiary. researchgate.net As this compound is a primary alkyl bromide, it readily forms the Grignard reagent.
The resulting Grignard reagent, (5-(tetrahydrofuran-2-yl)pentyl)magnesium bromide, is a versatile intermediate in organic synthesis. It can participate in a wide range of reactions, including nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and reaction with carbon dioxide to yield carboxylic acids. researchgate.netmasterorganicchemistry.com
| Reactant | Product | Reference |
|---|---|---|
| Aldehydes/Ketones | Alcohols | masterorganicchemistry.com |
| Esters | Tertiary Alcohols (double addition) | masterorganicchemistry.com |
| Epoxides | Alcohols (addition to the less substituted carbon) | leah4sci.com |
| Carbon Dioxide | Carboxylic Acids | researchgate.net |
Cross-Coupling Reactions (e.g., with boronic acids, organozinc reagents)
The carbon-bromine bond in this compound is susceptible to various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the alkyl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The general catalytic cycle for the Suzuki-Miyaura coupling consists of three main steps: oxidative addition of the alkyl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of solvents can be used, including toluene, THF, and dioxane, with common bases being potassium carbonate, cesium carbonate, and potassium phosphate. wikipedia.org
Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent as the coupling partner for the alkyl bromide, also catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org A notable advantage of the Negishi coupling is its high functional group tolerance. nih.gov A common catalytic system for coupling unactivated primary alkyl bromides involves Pd2(dba)3 with a phosphine (B1218219) ligand like PCyp3 in a THF/NMP solvent mixture. organic-chemistry.org
These cross-coupling reactions provide efficient pathways to synthesize a wide range of derivatives of this compound by introducing various aryl, vinyl, or alkyl groups at the end of the pentyl chain.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Reference |
|---|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organozinc | wikipedia.orgorganic-chemistry.org |
| Catalyst | Palladium complex | Palladium or Nickel complex | wikipedia.orgnih.gov |
| Key Advantages | Low toxicity of boron byproducts, wide functional group tolerance | High functional group tolerance | nih.govnih.gov |
Reactivity of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is generally a stable cyclic ether. However, under certain conditions, it can undergo ring-opening reactions.
Ring-Opening Polymerization and Derivatization
The THF ring can be opened under acidic conditions. researchgate.net For instance, treatment with acyl halides in the presence of a Lewis acid can lead to ring-opening and the formation of haloesters. researchgate.net Theoretical studies on the ring-opening of THF by frustrated Lewis pairs (FLPs) indicate that the reaction proceeds through a transition state where the Lewis acid activates the ether oxygen, facilitating nucleophilic attack. nih.govnih.gov The activation energy for this process is influenced by the nature of the Lewis acid and base pair. nih.gov
While ring-opening polymerization of THF itself is a well-known process, the presence of the bromopentyl chain in this compound could potentially influence this reactivity, although specific studies on this particular compound's polymerization are not prevalent.
Stability and Reactivity under Varying Chemical Environments
The THF ring is stable under neutral and basic conditions. However, strong acids can promote its cleavage. researchgate.net The stability of the THF ring is a key feature that allows for a wide range of chemical transformations to be performed on the bromopentyl side chain without affecting the cyclic ether moiety. For example, the conditions for Grignard reagent formation and many cross-coupling reactions are typically compatible with the THF ring.
Interplay between the Bromine and Tetrahydrofuran Moieties
The presence of both the bromine atom and the tetrahydrofuran ring on the same molecule allows for the possibility of intramolecular reactions. For example, under conditions that favor nucleophilic substitution, the oxygen of the THF ring could potentially act as an intramolecular nucleophile, although this is generally not a favored process for forming a spirocyclic system from a primary halide. More commonly, the reactivity of the two functional groups is independent, allowing for selective transformations at either site. For instance, the bromine can be converted to a Grignard reagent without affecting the THF ring. researchgate.net
Mechanistic Investigations of Key Transformations
Grignard Reagent Formation: The mechanism of Grignard reagent formation is believed to occur on the surface of the magnesium metal and involves single electron transfer (SET) from the magnesium to the alkyl halide. alfredstate.edu This generates a radical anion which then collapses to form the organomagnesium species. alfredstate.edu
Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura and Negishi couplings are well-established. libretexts.orgorganic-chemistry.org Both proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the alkyl bromide to the low-valent metal catalyst is often the rate-determining step. libretexts.org For the Suzuki reaction, the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process that is facilitated by a base. wikipedia.org
Ring-Opening Reactions: Mechanistic studies of THF ring-opening often point to the initial activation of the ether oxygen by an electrophile, such as a proton or a Lewis acid. researchgate.netnih.gov This activation makes the carbon atoms adjacent to the oxygen more susceptible to nucleophilic attack, leading to cleavage of a C-O bond. nih.gov Density functional theory (DFT) calculations have been used to model the transition states of these reactions and to understand the factors that control their energetics. nih.govnih.gov
Applications As a Synthetic Building Block and Intermediate
Precursor for Advanced Heterocyclic Compounds
The inherent reactivity of the terminal bromine atom in 2-(5-bromopentyl)tetrahydrofuran allows for its use as a precursor in the synthesis of more complex heterocyclic structures. The tetrahydrofuran (B95107) moiety often serves as a stable core, while the bromopentyl chain provides a reactive handle for intramolecular and intermolecular cyclization reactions.
One key application is in the formation of spiro-heterocycles , where two rings share a single atom. The five-carbon chain can be functionalized and induced to cyclize onto the tetrahydrofuran ring or a newly formed ring system. For instance, the bromine can be displaced by a nucleophile that is part of another ring system, or the chain can be modified to contain a functional group that reacts with a nucleophile introduced at the 2-position of the tetrahydrofuran ring. While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of spirocycle synthesis often involve such bifunctional precursors. Microwave-assisted multicomponent reactions have emerged as a powerful tool for the efficient synthesis of complex spiro-heterocycles.
Incorporation into Macrocyclic and Polycyclic Architectures
The dual functionality of this compound makes it an attractive component for the synthesis of macrocycles and polycyclic frameworks. The tetrahydrofuran ring can act as a key structural element within a larger cyclic system, influencing conformation and biological activity.
The bromopentyl chain is particularly amenable to reactions that form large rings, such as macrocyclization . This can be achieved through various strategies, including intramolecular etherification, amination, or carbon-carbon bond-forming reactions. For example, the terminal bromine can be converted to a nucleophile or an electrophile, which then reacts with a suitable functional group at the other end of a long-chain precursor to close the ring. Ring-closing metathesis (RCM) and intramolecular Heck reactions are powerful methods for constructing macrocycles, and precursors containing the this compound unit could be designed to participate in these transformations.
Role in the Synthesis of Complex Molecules and Analogs
The tetrahydrofuran motif is a common feature in a wide array of biologically active natural products, including polyether antibiotics and acetogenins. The synthesis of analogs of these complex molecules is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound serves as a valuable building block in this context, providing a ready-made tetrahydrofuran core with a flexible side chain for further elaboration.
The five-carbon chain can be extended and functionalized to mimic the side chains of natural products or to introduce novel functionalities. The bromine atom allows for the introduction of various substituents through nucleophilic substitution reactions, or it can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility enables synthetic chemists to create a wide range of analogs of complex natural products for biological evaluation.
Contributions to Diversification and Functionalization Libraries
In the field of drug discovery and materials science, the generation of combinatorial libraries of diverse compounds is a key strategy for identifying new molecules with desired properties. The structure of this compound is well-suited for its use as a scaffold in the construction of such libraries.
The tetrahydrofuran ring can serve as the central core of the library, while the bromopentyl chain provides a point for diversification. A wide variety of functional groups can be introduced by reacting different nucleophiles with the terminal bromine. This allows for the rapid and systematic generation of a large number of related compounds, each with a unique substituent at the end of the pentyl chain. This approach, often referred to as parallel synthesis, enables the efficient exploration of chemical space around the tetrahydrofuran scaffold. The resulting library of compounds can then be screened for biological activity or other desired properties.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(5-Bromopentyl)tetrahydrofuran, providing detailed information about the proton and carbon environments, as well as their connectivity. For clarity in the following sections, the atoms are numbered as shown in the structure below:

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of each signal is influenced by the proximity of electronegative atoms like oxygen and bromine.
Tetrahydrofuran (B95107) (THF) Ring Protons: The protons on the THF ring (H-2, H-3, H-4, H-5) exhibit complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The proton at C-2, being adjacent to the ether oxygen and the alkyl substituent, is expected to appear as a multiplet around 3.7-3.8 ppm. The protons at C-5 (α to the oxygen) are also deshielded and typically appear as a multiplet around 3.6-3.8 ppm. The protons at C-3 and C-4 (β to the oxygen) are less deshielded and are found further upfield, generally in the range of 1.8-2.0 ppm, often overlapping with signals from the pentyl chain. osi.lvchemicalbook.com
Bromopentyl Chain Protons: The protons on the pentyl chain show distinct signals based on their distance from the bromine atom and the THF ring. The methylene (B1212753) protons adjacent to the bromine atom (H-5') are the most deshielded within the chain, appearing as a triplet at approximately 3.40 ppm. msu.edu The methylene protons at C-1', adjacent to the THF ring, are expected around 1.5-1.6 ppm. The remaining methylene protons (H-2', H-3', H-4') produce overlapping multiplets in the upfield region, typically between 1.3 and 1.9 ppm.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling (J, Hz) |
| H-2 | ~3.75 | Multiplet (m) | - |
| H-3, H-4 | ~1.8-2.0 | Multiplet (m) | - |
| H-5 | ~3.6-3.8 | Multiplet (m) | - |
| H-1' | ~1.5-1.6 | Multiplet (m) | - |
| H-2', H-3', H-4' | ~1.3-1.9 | Multiplet (m) | - |
| H-5' | ~3.40 | Triplet (t) | ~6.8 |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.
Tetrahydrofuran (THF) Ring Carbons: The carbon atom C-2, bonded to the oxygen and the pentyl side chain, is expected to be the most downfield signal of the THF ring carbons, appearing around 80-82 ppm. rsc.org The C-5 carbon, also alpha to the ether oxygen, typically resonates around 68 ppm. chemicalbook.comnmrs.io The two β-carbons, C-3 and C-4, are found further upfield, at approximately 26-35 ppm. chemicalbook.comnmrs.io
Bromopentyl Chain Carbons: The carbon directly attached to the bromine atom (C-5') is significantly deshielded and appears around 33-34 ppm. The carbon attached to the THF ring (C-1') would be found around 35 ppm. The other methylene carbons of the chain (C-2', C-3', C-4') are expected in the 25-33 ppm range. msu.edu
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~81.0 |
| C-3 | ~26.0 |
| C-4 | ~35.0 |
| C-5 | ~68.0 |
| C-1' | ~35.5 |
| C-2' | ~25.5 |
| C-3' | ~32.5 |
| C-4' | ~28.0 |
| C-5' | ~33.8 |
2D NMR experiments are essential to unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu For this compound, COSY would reveal the sequence of protons along the pentyl chain by showing cross-peaks between H-5'/H-4', H-4'/H-3', and so on. It would also confirm the connectivity within the THF ring, for example, between H-2 and H-3, and H-4 and H-5. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.40 ppm would show a cross-peak with the carbon signal at ~33.8 ppm, confirming the C-5' position.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include a cross-peak between the protons on C-1' of the pentyl chain and the C-2 carbon of the THF ring, as well as with C-3. This confirms that the pentyl chain is attached at the C-2 position of the furan (B31954) ring.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of the compound is C₉H₁₇BrO, corresponding to a molecular weight of approximately 221.13 g/mol . smolecule.com
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a clear indicator of the presence of a single bromine atom.
Predicted fragmentation patterns would likely involve:
Cleavage of the C-Br bond, resulting in a fragment ion at m/z 141 ([M-Br]⁺).
Alpha-cleavage at the ether linkage, where the C-C bond between the ring and the side chain breaks, which could lead to a fragment corresponding to the bromopentyl cation or a fragment at m/z 71 corresponding to the tetrahydrofuranylmethyl cation.
Loss of the entire bromopentyl side chain, resulting in a fragment at m/z 71.
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Notes |
| [M]⁺ | 220.046, 222.044 | Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine. |
| [M+H]⁺ | 221.054, 223.052 | Protonated molecule. uni.lu |
| [M+Na]⁺ | 243.036, 245.034 | Sodium adduct. uni.lu |
| [M-Br]⁺ | 141.128 | Loss of the bromine atom. |
| [C₅H₁₀Br]⁺ | 149.002, 151.000 | Bromopentyl cation fragment. |
| [C₄H₇O]⁺ | 71.050 | Tetrahydrofuranyl cation fragment resulting from alpha-cleavage. |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key functional groups are the C-H bonds of the alkane structure, the C-O-C ether linkage, and the C-Br bond.
The expected characteristic absorption bands are:
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H stretching vibrations of the methylene groups in the THF ring and the pentyl chain. ijrpc.com
C-O-C Stretch: A strong, prominent absorption band in the region of 1070-1150 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the cyclic ether (tetrahydrofuran) moiety. rsc.orgijrpc.com
C-Br Stretch: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.
Interactive Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong, Sharp |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
| C-O-C (Ether) | Asymmetric Stretch | ~1070 - 1150 | Strong |
| C-Br | Stretch | 500 - 600 | Medium to Weak |
X-ray Crystallography of Derivatives for Absolute Stereochemistry (where applicable)
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. The analysis requires a single, well-ordered crystal.
For the achiral molecule this compound, this technique is not directly applicable for stereochemical determination unless chiral derivatives are synthesized. If the molecule were synthesized in a way that produced a specific enantiomer (e.g., (R)- or (S)-2-(5-Bromopentyl)tetrahydrofuran), co-crystallization with a chiral auxiliary or formation of a crystalline derivative could allow for the determination of its absolute configuration via X-ray diffraction. researchgate.net A review of the current scientific literature reveals no published X-ray crystallographic data for this specific compound or its derivatives.
Computational and Theoretical Chemistry Studies
Conformational Analysis and Energy Landscapes of Substituted Tetrahydrofurans
The tetrahydrofuran (B95107) (THF) ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (E) and twist (T) forms. d-nb.infoyorku.ca The five-membered ring undergoes pseudorotation, a process where the pucker moves around the ring with a relatively low energy barrier. For substituted tetrahydrofurans, the nature and position of the substituent significantly influence the conformational preferences and the energy landscape of this pseudorotation.
In the case of 2-(5-Bromopentyl)tetrahydrofuran, the flexible bromopentyl chain adds another layer of conformational complexity. Computational studies on similar 2-substituted tetrahydrofurans, such as tetrahydrofurfuryl alcohol, have shown that the substituent's orientation relative to the ring (e.g., gauche or anti) and intramolecular interactions play a crucial role in determining the most stable conformer. d-nb.infoyorku.ca The substituent can adopt either a pseudo-axial or a pseudo-equatorial position, with the latter generally being more stable to minimize steric hindrance. nih.gov
The two most common conformations of the THF ring are the envelope (C_s symmetry) and the twist (C_2 symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. yorku.ca For a 2-substituted THF, the energy difference between these conformers is typically small, but the substituent's presence can favor one over the other. For instance, studies on tetrahydrofurfuryl alcohol revealed that an envelope geometry is favored when the substituent is gauche to the THF backbone, while a twist form is more stable for a different gauche alignment. yorku.ca
Table 1: Illustrative Conformational Analysis of 2-Substituted Tetrahydrofurans
| Conformer | Ring Puckering | Substituent Orientation | Relative Energy (kJ/mol) | Key Interactions |
| 1 | Envelope (E) | Pseudo-equatorial | 0 (Reference) | Minimized steric interactions |
| 2 | Twist (T) | Pseudo-equatorial | 1.5 - 2.5 | Slight increase in ring strain |
| 3 | Envelope (E) | Pseudo-axial | > 10 | Significant 1,3-diaxial interactions |
| 4 | Twist (T) | Pseudo-axial | > 12 | High steric and torsional strain |
Note: The relative energies are illustrative and based on general principles for 2-substituted tetrahydrofurans. The actual values for this compound would require specific calculations.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. Computational methods like Density Functional Theory (DFT) can be used to calculate various electronic properties. researchgate.net Key aspects to consider are the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The oxygen atom in the tetrahydrofuran ring and the bromine atom in the pentyl chain are the most electronegative centers, leading to a polarized electron distribution. The C-O and C-Br bonds are key sites for potential reactions. The lone pairs on the ether oxygen make it a Lewis basic site, while the carbon attached to the bromine is electrophilic.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to have significant contributions from the oxygen and bromine lone pairs. The LUMO is expected to be localized along the C-Br bond, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Global reactivity descriptors, derived from conceptual DFT, can also be calculated to predict reactivity. researchgate.net For instance, the global electrophilicity index (ω) can quantify the electrophilic nature of the molecule. researchgate.net
Table 2: Predicted Electronic Properties and Reactivity Descriptors
| Property | Predicted Characteristic for this compound | Implication for Reactivity |
| HOMO Energy | Relatively high, localized on O and Br atoms | Nucleophilic character at the ether oxygen and potential for radical reactions at the bromine. |
| LUMO Energy | Relatively low, localized on the σ* orbital of the C-Br bond | Susceptibility to S_N2 reactions at the carbon bearing the bromine. |
| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability but accessible for chemical reactions. |
| Electrostatic Potential | Negative potential around O and Br; Positive potential on C attached to Br | Guides interactions with other polar molecules, nucleophiles, and electrophiles. |
Reaction Pathway and Transition State Analysis of Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation and subsequent reactions of this compound. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.
The synthesis of substituted tetrahydrofurans often involves intramolecular cyclization. nih.govorganic-chemistry.org For example, a common route is the intramolecular Williamson ether synthesis, where a hydroxyl group attacks a carbon bearing a leaving group. For a precursor to this compound, this would involve the cyclization of a brominated nonanol.
Theoretical calculations can model this S_N2 cyclization process. The reaction pathway would be analyzed to find the transition state structure, where the C-O bond is partially formed and the C-Br bond is partially broken. The calculated activation barrier would provide insight into the feasibility and rate of the reaction under different conditions. DFT calculations, often at levels like M06/6-311++G(d,p), are employed for such studies. researchgate.net
Another potential transformation is the formation of Grignard reagents from the bromide, followed by further reactions. Transition state analysis can help understand the mechanism of Grignard formation and subsequent nucleophilic additions.
Table 3: Illustrative Computed Activation Energies for Key Transformations
| Reaction Pathway | Description | Typical Computational Method | Illustrative Activation Energy (kJ/mol) |
| Intramolecular S_N2 Cyclization | 5-exo-tet cyclization of a hydroxy-nonyl bromide to form the THF ring. | DFT (B3LYP, M06) | 80 - 120 |
| Radical Cyclization | 5-exo-trig cyclization of a radical precursor. acs.org | DFT, CASSCF | 40 - 70 |
| Grignard Reagent Formation | Insertion of Mg into the C-Br bond. | DFT with explicit solvent models | 60 - 100 |
Note: These values are illustrative and highly dependent on the specific precursor, solvent, and computational level of theory.
Molecular Modeling for Stereochemical Prediction
Many synthetic routes to substituted tetrahydrofurans can generate multiple stereoisomers. nih.gov Molecular modeling is a critical tool for predicting and rationalizing the stereochemical outcome of these reactions. researchgate.net By comparing the energies of the transition states leading to different stereoisomers, the major product can be predicted.
For reactions involving the formation of the 2-substituted tetrahydrofuran ring, such as the cyclization of an acyclic precursor with a chiral center, computational models can predict the diastereoselectivity. The models would analyze the different transition state conformations, taking into account steric and stereoelectronic effects. For example, in the cyclization of a γ-hydroxy alkene, the substituents will preferentially occupy pseudo-equatorial positions in the chair-like transition state to minimize steric strain, leading to a predictable stereochemistry in the final product. nih.gov
Woerpel developed a model for nucleophilic addition to 5-membered cyclic oxocarbenium ions, which are key intermediates in many syntheses of substituted tetrahydrofurans. nih.gov This model predicts that nucleophilic attack preferentially occurs from the concave face of the envelope-like conformation of the oxocarbenium ion due to stereoelectronic effects. nih.gov Such models, refined by quantum chemical calculations, are invaluable for planning stereoselective syntheses.
Table 4: Molecular Modeling for Predicting Diastereoselectivity
| Reaction Type | Computational Model | Predicted Outcome | Basis for Selectivity |
| Intramolecular Cyclization | Transition state energy calculation (DFT) | Prediction of major diastereomer | Lower energy transition state due to minimized steric clashes (e.g., pseudo-equatorial substituents). nih.gov |
| Nucleophilic addition to oxocarbenium ion | Conformational analysis of the intermediate | Prediction of "inside attack" | Stereoelectronic preference for attack on the concave face of the envelope conformation. nih.gov |
| Catalytic Asymmetric Synthesis | Modeling of catalyst-substrate complex | Prediction of major enantiomer | Steric and electronic interactions within the chiral catalyst's environment. |
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 2-(5-Bromopentyl)tetrahydrofuran often relies on classical methods such as the intramolecular Williamson ether synthesis, which involves the cyclization of a corresponding bromohydrin. While effective, these methods can suffer from drawbacks such as the use of stoichiometric bases and the generation of salt byproducts. Future research will be directed towards the development of more atom-economical and environmentally benign synthetic strategies.
Catalytic approaches are at the forefront of this endeavor. The use of transition metal catalysts, such as those based on palladium, for the intramolecular hydroalkoxylation of unsaturated alcohols presents a promising alternative. These methods can proceed with high efficiency and stereoselectivity, minimizing waste and offering access to enantiomerically enriched products. Furthermore, the exploration of biocatalytic methods, employing enzymes to catalyze the cyclization, could offer a highly sustainable route, operating under mild conditions with high specificity.
Another avenue for improvement lies in the adoption of greener reaction media. The substitution of traditional organic solvents with more sustainable alternatives, such as bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), is a key goal. nih.govresearchgate.netresearchgate.netsigmaaldrich.com Life cycle analyses have shown that solvents like 2-MeTHF, which can be produced from renewable resources, can significantly reduce the environmental impact of chemical processes. nih.gov The development of synthetic routes to this compound that are compatible with these green solvents will be a critical area of future research.
Photocatalysis also represents a frontier in the sustainable synthesis of tetrahydrofurans. organic-chemistry.org Light-mediated reactions can often proceed under mild conditions without the need for harsh reagents, offering a potentially cleaner and more energy-efficient synthetic pathway.
Exploration of Novel Reactivity Patterns for the Bromine Atom and Tetrahydrofuran (B95107) Ring
The reactivity of this compound is largely dictated by its two key functional groups: the terminal bromine atom and the tetrahydrofuran ring. While the bromine atom readily participates in nucleophilic substitution and coupling reactions, and the tetrahydrofuran ring can undergo ring-opening, there is significant scope for exploring novel reactivity patterns.
Future research will likely focus on the selective functionalization of the C-H bonds of the tetrahydrofuran ring. chemrxiv.org Advances in transition-metal catalyzed C-H activation could enable the direct introduction of new functional groups at specific positions on the ring, bypassing the need for pre-functionalized starting materials and leading to more efficient synthetic routes to complex molecules. Theoretical studies on the reaction of atomic bromine with tetrahydrofuran provide insights into the initial steps of radical-mediated functionalization. mdpi.com
The interplay between the bromine atom and the tetrahydrofuran ring could also lead to novel intramolecular reactions. For instance, the development of catalytic systems that can promote intramolecular cyclizations initiated by the activation of the C-Br bond could lead to the formation of new bicyclic or spirocyclic structures. Furthermore, the ring-opening of the tetrahydrofuran moiety can be influenced by the nature of the substituent at the 2-position, and a deeper understanding of these effects could enable the development of new stereoselective ring-opening methodologies. researchgate.net
Expanding the Scope of Applications in Fine Chemical Synthesis
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a nucleophilic site (the tetrahydrofuran oxygen) and an electrophilic site (the carbon bearing the bromine) makes it a versatile precursor for the construction of a wide range of structures.
Future research will aim to expand the library of fine chemicals synthesized from this intermediate. This includes its use in the total synthesis of natural products containing the tetrahydrofuran motif, which are known to exhibit a broad spectrum of biological activities. diva-portal.org The development of efficient methods to couple this compound with other complex fragments will be crucial in this regard.
Moreover, the derivatization of the bromine atom can lead to a variety of other functional groups, further expanding its synthetic utility. For example, conversion of the bromide to an azide (B81097), a cyanide, or an organometallic species opens up a plethora of subsequent transformations. The resulting functionalized tetrahydrofuran derivatives can serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. nih.gov
Integration into Automated and Flow Chemistry Platforms
The transition from traditional batch processing to automated and flow chemistry platforms offers numerous advantages, including improved safety, enhanced reproducibility, and the potential for process optimization and scale-up. The integration of the synthesis and reactions of this compound into these modern platforms is a key area for future development. sigmaaldrich.com
Flow chemistry, in particular, is well-suited for many of the reactions involved in the synthesis and derivatization of this compound. rsc.orgorgsyn.org Continuous-flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. This is particularly beneficial for exothermic reactions or reactions involving unstable intermediates.
The development of robust and scalable flow chemistry protocols for the synthesis of this compound will be a major focus. This will involve the optimization of reaction conditions, the selection of suitable catalysts and reagents that are compatible with flow systems, and the development of in-line purification and analysis techniques. The automation of these flow processes will further enhance their efficiency and allow for high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological evaluation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Bromopentyl)tetrahydrofuran, and what key reaction conditions must be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For brominated tetrahydrofuran derivatives, alkylation of tetrahydrofuran precursors using 1,5-dibromopentane under basic conditions (e.g., K₂CO₃ in THF) is common. Temperature control (20–60°C) and solvent polarity (e.g., THF vs. DMF) significantly impact yields. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki reactions), may also apply for introducing aryl/alkyl groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : The bromopentyl chain shows distinct signals: δ ~3.4–3.6 ppm (CH₂Br) and δ ~1.2–1.8 ppm (pentyl CH₂). Tetrahydrofuran protons appear as multiplet peaks at δ ~1.7–2.1 ppm (CH₂) and δ ~3.7–4.0 ppm (OCH₂) .
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ (expected m/z ~249) and fragments (e.g., loss of Br⁻, m/z ~170) confirm molecular weight and structural integrity .
Q. What common nucleophilic substitution reactions are observed in this compound, and how do solvent choices influence reactivity?
- Methodological Answer : The bromine atom undergoes SN2 reactions with nucleophiles (e.g., azide, amines). Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while protic solvents (water, ethanol) may favor elimination. For example, sodium azide in THF yields 2-(5-azidopentyl)tetrahydrofuran, whereas aqueous conditions risk hydrolysis .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during the synthesis of this compound?
- Methodological Answer : Competing elimination (e.g., HBr loss) is minimized by:
- Low temperature : Reactions at –30°C to 0°C suppress thermal decomposition .
- Base selection : Weak bases (NaHCO₃) favor substitution, while strong bases (NaOH) promote elimination.
- Solvent optimization : THF stabilizes transition states for substitution better than DMSO .
Q. What strategies resolve discrepancies between computational predictions and experimental data in the structural analysis of brominated tetrahydrofuran derivatives?
- Methodological Answer : Discrepancies (e.g., bond angles, steric hindrance) arise from approximations in DFT models. Validate with:
- X-ray crystallography : Resolves absolute configuration and non-covalent interactions (e.g., Br⋯Br contacts) .
- Dynamic NMR : Detects conformational flexibility in solution, which static models may miss .
Q. How is this compound utilized in constructing complex molecular architectures via cross-coupling reactions?
- Methodological Answer : The bromine serves as a handle for:
- Suzuki-Miyaura coupling : Palladium catalysts (Pd(PPh₃)₄) link aryl boronic acids to the pentyl chain, enabling access to biaryl derivatives for drug discovery .
- Click chemistry : Azide-functionalized derivatives undergo Cu-catalyzed cycloaddition with alkynes, forming triazole-linked hybrids for material science .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
